3-Butyl-3-methyl-5-phenylmorpholin-2-one
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Overview
Description
3-Butyl-3-methyl-5-phenylmorpholin-2-one is a chiral morpholine derivative with the molecular formula C16H23NO2. It features a six-membered heterocyclic ring containing an oxygen and nitrogen atom, with a butyl and methyl group attached to the third and fifth positions, respectively, and a phenyl group also attached to the fifth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-methyl-5-phenylmorpholin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at elevated temperatures to facilitate the formation of the morpholine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-methyl-5-phenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
3-Butyl-3-methyl-5-phenylmorpholin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-3-methyl-5-phenylmorpholin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-3-methyl-5-phenylmorpholine
- 3-Butyl-3-methyl-5-phenylmorpholin-2-ol
- 3-Butyl-3-methyl-5-phenylmorpholin-2-thione
Uniqueness
3-Butyl-3-methyl-5-phenylmorpholin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of multiple functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-butyl-3-methyl-5-phenylmorpholin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-3-4-10-15(2)14(17)18-11-13(16-15)12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3 |
InChI Key |
KEJKFWAJMISQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)OCC(N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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